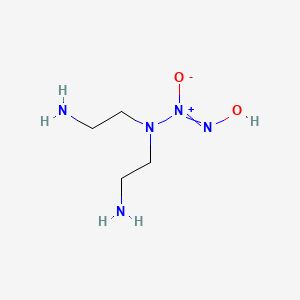
NOC 18
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NOC 18 is an organic compound with the molecular formula C6H17N3O. It is a colorless to pale yellow liquid that is highly soluble in water and many organic solvents. This compound is known for its versatility and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NOC 18 typically involves the following steps:
Reaction of Ethylene Oxide with Ethylenediamine: Ethylene oxide reacts with ethylenediamine to produce 2-aminoethylamine.
Reaction with Chloroacetic Acid: 2-aminoethylamine is then reacted with chloroacetic acid to form 2-aminoethyl acetate.
Hydrolysis: The 2-aminoethyl acetate is hydrolyzed in the presence of sodium hydroxide to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: NOC 18 can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This compound can also be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halides and nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Applications De Recherche Scientifique
Chemistry
In chemistry, NOC 18 is used as a stabilizer for colloidal nickel and as a ligand in coordination chemistry.
Biology
In biological research, this compound is used in the synthesis of various biomolecules and as a reagent in biochemical assays.
Medicine
In medicine, this compound is explored for its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry
In industrial applications, it is used in metal surface treatment, dye synthesis, and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of NOC 18 involves its interaction with molecular targets such as enzymes and receptors. It can form complexes with metal ions, which can then participate in various biochemical pathways. The compound’s ability to donate and accept electrons makes it a versatile reagent in redox reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [Bis(2-aminoethyl)amine]
- [Bis(2-hydroxyethyl)amine]
- [Bis(2-chloroethyl)amine]
Uniqueness
Compared to similar compounds, NOC 18 is unique due to its specific functional groups that allow it to participate in a wide range of chemical reactions. Its solubility in both water and organic solvents also makes it highly versatile for various applications.
Propriétés
Formule moléculaire |
C4H13N5O2 |
|---|---|
Poids moléculaire |
163.18 g/mol |
Nom IUPAC |
[bis(2-aminoethyl)amino]-hydroxyimino-oxidoazanium |
InChI |
InChI=1S/C4H13N5O2/c5-1-3-8(4-2-6)9(11)7-10/h10H,1-6H2 |
Clé InChI |
YNRCBOXEDICOIX-UHFFFAOYSA-N |
SMILES canonique |
C(CN(CCN)[N+](=NO)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


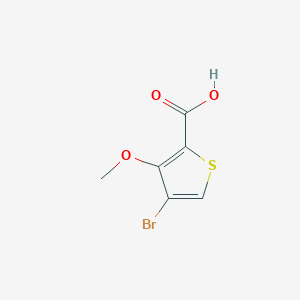
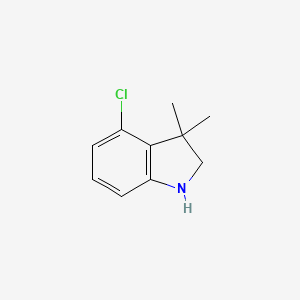
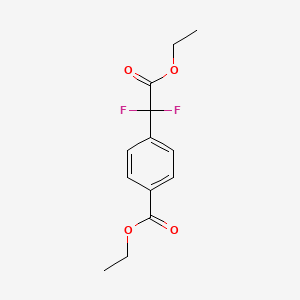

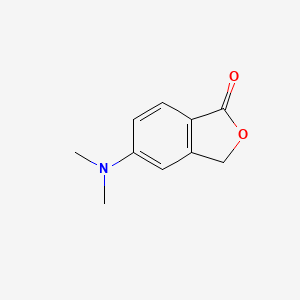
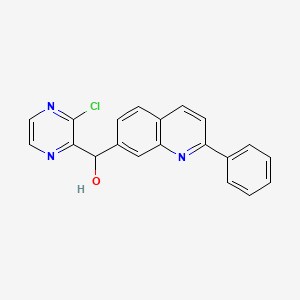

![3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-YL]-2-propenal](/img/structure/B8811772.png)
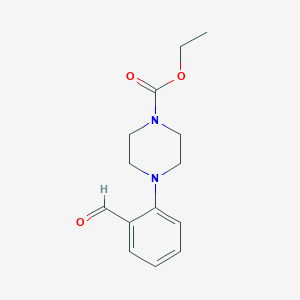
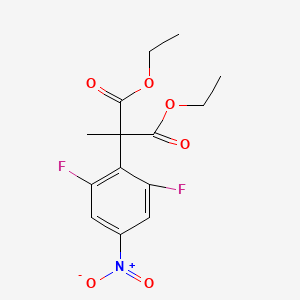
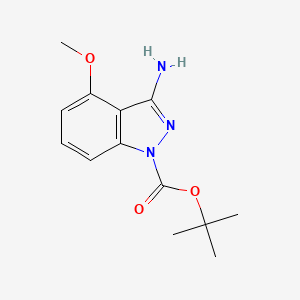
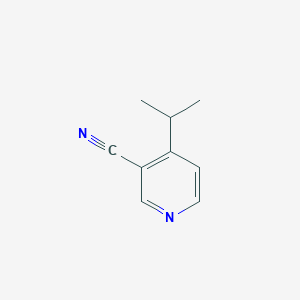
![1-([1,1'-Biphenyl]-3-yl)-5-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid](/img/structure/B8811814.png)
![tert-Butyl 6-amino-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B8811818.png)
